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Compound of Interest

Compound Name: Echitaminic acid

Cat. No.: B15585981

Audience: Researchers, scientists, and drug development professionals.

Introduction: Echitamine (C21H26N204, Molar Mass: 386.45 g/mol ) is a complex pentacyclic
indole alkaloid isolated primarily from the bark of Alstonia scholaris. Its intricate structure and
biological activity make it a subject of interest in phytochemical research and drug discovery.
The definitive structural elucidation and routine quality control of Echitamine rely on a
combination of modern spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear
Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methods
provide complementary information regarding the molecule's functional groups, atomic
connectivity, and molecular weight.

Application Notes
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups
present in a molecule. For a complex molecule like Echitamine, the IR spectrum reveals key
structural motifs. The analysis is based on the principle that specific bonds vibrate at
characteristic frequencies when they absorb infrared radiation.

¢ Hydroxyl (-OH) and Amine (N-H) Groups: The presence of broad absorption bands in the
region of 3200-3500 cm~1 is indicative of O-H and N-H stretching vibrations. In Echitamine,
these correspond to the hydroxyl group and the secondary amine within the indole ring
system. The broadness of these peaks often suggests hydrogen bonding.[1]
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o Ester Carbonyl (C=0) Group: A strong, sharp absorption peak around 1690-1710 cm=1tis a
clear indicator of an ester carbonyl group. The exact position can be influenced by
intramolecular hydrogen bonding within the Echitamine structure.[1]

o Aromatic C=C Bonds: Absorptions in the 1450-1600 cm~1 region typically correspond to the
C=C stretching vibrations within the aromatic indole ring.

e C-O and C-N Bonds: The fingerprint region (below 1500 cm~1) contains a complex pattern of
absorptions. Peaks in the 1000-1200 cm~* range are characteristic of C-O (from the alcohol
and ester) and C-N stretching vibrations, confirming the presence of these functionalities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and
stereochemistry of organic molecules. For Echitamine, a combination of 1D (*H, *3C) and 2D
NMR experiments is essential for complete structural assignment.

» 'H NMR: This experiment provides information about the chemical environment of all protons
in the molecule. The chemical shift (8) of each proton, its integration (number of protons),
and its multiplicity (splitting pattern) are used to map out the proton framework. Key expected
signals for Echitamine include aromatic protons of the indole ring (typically & 7.0-7.5), the
methoxy protons of the ester group (a singlet around & 3.7), and a complex array of aliphatic
protons in the upfield region corresponding to the intricate cyclic system.

e 13C NMR: This technique identifies all unique carbon atoms in the molecule. The spectrum
for Echitamine is expected to show 21 distinct signals. Key signals include the ester carbonyl
carbon (o > 170), aromatic carbons (6 110-140), and numerous sp3 hybridized carbons of the
aliphatic rings.

e 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the
molecular puzzle.

o COSY (Correlation Spectroscopy): ldentifies protons that are coupled to each other
(typically on adjacent carbons), allowing for the tracing of proton-proton networks through
the carbon skeleton.
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o HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with
the carbon atom to which it is directly attached.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two or three bonds. This is vital for connecting molecular fragments,
identifying quaternary (non-protonated) carbons, and confirming the placement of
functional groups like the ester. The structural elucidation of Echitamine relies heavily on
these 2D NMR techniques.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing
for the determination of molecular weight and elemental composition.

e Molecular lon Peak ([M+H]*): Using a soft ionization technique like Electrospray lonization
(ESI), the mass spectrum of Echitamine will show a prominent peak corresponding to the
protonated molecule ([M+H]*). High-Resolution Mass Spectrometry (HRMS) can measure
this mass with very high precision (to four or more decimal places). This accurate mass
measurement allows for the unambiguous determination of the molecular formula
(C21H26N204), which is a critical first step in structure elucidation.

e Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting
the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide
valuable structural information. For Echitamine, characteristic fragmentation patterns would
involve the loss of the methoxycarbonyl group (-COOCHS3), loss of water (-H20) from the
hydroxyl group, and complex cleavages of the pentacyclic ring system. Analyzing these
fragments helps to confirm the connectivity and substructures predicted by NMR.

Quantitative Data Summary

The following tables summarize the key spectroscopic data for Echitamine based on published

literature and theoretical calculations.

Table 1: IR Spectroscopic Data for Echitamine
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Wavenumber . . .

(cm-?) Functional Group Vibration Mode Reference
3463.9, 3255.6 O-H/ N-H Stretching [1]
~2950-2850 C-H (aliphatic) Stretching

1689.5 C=0 (ester) Stretching [1]

~1600, ~1470 C=C (aromaitic) Stretching

1188.1, 1134.1 C-N Stretching [1]

| 1033.8 | C-O | Stretching |[1] |

Table 2: Expected *H and 3C NMR Chemical Shift Ranges for Key Echitamine Moieties (Note:
Complete, assigned experimental data is not readily available in public literature. This table

provides expected ranges based on the known structure.)

Atom Type | Moiety

Expected *H Shift (6, ppm)

Expected **C Shift (3, ppm)

Indole Aromatic C-H 7.0-7.6 110 - 140
Ester -COOCHs 3.6-3.8(s) 51 - 53
Ester C=0 170 - 175
Aliphatic C-H adjacent to N 28-4.0 50-70
Aliphatic C-H adjacentto O 3.5-45 60 - 80
Other Aliphatic C-H 1.0-25 20 -50
Quaternary Aliphatic C 40 - 60

| Quaternary Aromatic C | - | 120 - 145 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Echitamine
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lon /| Fragment Formula m/z (Calculated) m/z (Observed)
[M+H]*+ C21H27N204* 387.1965 ~387.196
[M+H - H20]* C21H25N203* 369.1860 Plausible Fragment

| [M+H - COOCHSs]* | C20H24N202% | 327.1911 | Plausible Fragment |

Experimental Protocols
Protocol 1: FT-IR Analysis

e Objective: To obtain the infrared spectrum of Echitamine to identify its key functional groups.

o Method: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal
sample preparation.

o Apparatus: FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal).
e Procedure:

1. Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol or
ethanol) soft tissue and allowing it to dry completely.

2. Record a background spectrum of the empty, clean crystal.

3. Place a small amount (1-2 mg) of the solid Echitamine sample onto the center of the ATR
crystal.

4. Apply pressure using the ATR press to ensure firm contact between the sample and the
crystal.

5. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4
cm~1 over a range of 4000-400 cm~1.

6. Clean the crystal thoroughly after the measurement.

7. Process the data by performing a baseline correction and peak picking.
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Protocol 2: NMR Spectroscopic Analysis

» Objective: To acquire 1D and 2D NMR spectra for the complete structural elucidation of
Echitamine.

o Apparatus: High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable
probe.

o Sample Preparation:
1. Accurately weigh approximately 5-10 mg of purified Echitamine.

2. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCls, or DMSO-de) in a clean vial.

3. Transfer the solution into a clean, dry 5 mm NMR tube.
o Data Acquisition:

1. *H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse
angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

2. 13C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance
of 13C, more scans are required (e.g., 1024 or more) with a relaxation delay of 2 seconds.

3. COSY: Acquire a gradient-selected COSY spectrum to establish *H-H correlations.

4. HSQC: Acquire a gradient-selected HSQC spectrum, optimized for one-bond J-coupling
(~145 Hz), to determine *H-13C direct correlations.

5. HMBC: Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings
(typically 8-10 Hz), to establish two- and three-bond *H-13C correlations.

o Data Processing: Process all spectra using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the residual solvent signal or an internal standard (TMS).
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Protocol 3: High-Resolution Mass Spectrometry (HRMS)
Analysis

¢ Objective: To determine the accurate mass and elemental composition of Echitamine and
study its fragmentation.

o Apparatus: An LC-MS system with a high-resolution mass analyzer such as a Time-of-Flight
(TOF) or Orbitrap, equipped with an Electrospray lonization (ESI) source.

e Sample Preparation:

1. Prepare a dilute solution of Echitamine (~10-100 pg/mL) in a suitable solvent such as
methanol or acetonitrile/water mixture.

2. Filter the solution through a 0.22 um syringe filter if any particulate matter is present.
o Data Acquisition:
1. Set the ESI source to positive ion mode.

2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a
standard solution.

3. Acquire the full scan mass spectrum over a suitable m/z range (e.g., 100-1000). The
instrument should be properly calibrated to ensure high mass accuracy.

4. For MS/MS analysis, set the instrument to select the [M+H]* ion of Echitamine (m/z
~387.2) as the precursor ion and acquire the product ion spectrum using Collision-Induced
Dissociation (CID).

» Data Analysis: Use the instrument's software to calculate the elemental composition from the
accurate mass of the molecular ion. Analyze the MS/MS spectrum to identify major fragment
ions and propose fragmentation pathways.
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Caption: General workflow for the spectroscopic analysis of Echitamine.
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Caption: Logical relationships between spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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